molecular formula C11H12FN3O2 B8073892 6-Cyano-5-fluoro-nicotinic acid tert-butyl ester

6-Cyano-5-fluoro-nicotinic acid tert-butyl ester

Cat. No.: B8073892
M. Wt: 237.23 g/mol
InChI Key: MLUAPPBTPCTYCF-UHFFFAOYSA-N
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Description

6-Cyano-5-fluoro-nicotinic acid tert-butyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a cyano group at the 6-position, a fluoro group at the 5-position, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-5-fluoro-nicotinic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with nicotinic acid as the starting material.

    Cyano Group Introduction: The cyano group can be introduced at the 6-position through a nucleophilic substitution reaction using a suitable cyanating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-5-fluoro-nicotinic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The fluoro and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Cyano-5-fluoro-nicotinic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Cyano-5-fluoro-nicotinic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano and fluoro groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group may also play a role in the compound’s bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyano-5-chloro-nicotinic acid tert-butyl ester
  • 6-Cyano-5-bromo-nicotinic acid tert-butyl ester
  • 6-Cyano-5-iodo-nicotinic acid tert-butyl ester

Uniqueness

6-Cyano-5-fluoro-nicotinic acid tert-butyl ester is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to other halogenated derivatives. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(6-cyano-5-fluoropyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2/c1-11(2,3)17-10(16)15-7-4-8(12)9(5-13)14-6-7/h4,6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUAPPBTPCTYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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